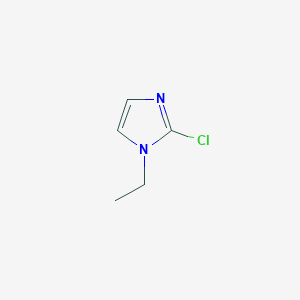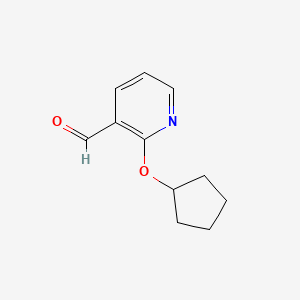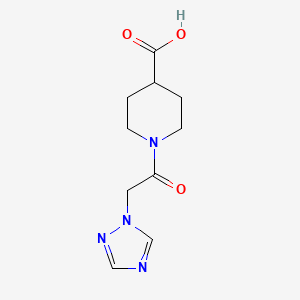![molecular formula C15H15NO2 B1486458 N-[4-(1-hydroxyethyl)phenyl]benzamide CAS No. 1156379-24-6](/img/structure/B1486458.png)
N-[4-(1-hydroxyethyl)phenyl]benzamide
描述
N-[4-(1-hydroxyethyl)phenyl]benzamide is a synthetic compound with a molecular weight of 241.29 . It is a powder at room temperature . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 34 bonds, including 19 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, and 12 aromatic bonds. It also contains 2 six-membered rings, 1 secondary amide (aromatic), 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its InChI code is 1S/C15H15NO2/c1-11(17)12-7-9-14(10-8-12)16-15(18)13-5-3-2-4-6-13/h2-11,17H,1H3,(H,16,18) .科学研究应用
N-[4-(1-hydroxyethyl)phenyl]benzamide has been studied in a variety of scientific research applications. It has been used to study the binding of ligands to various receptors, such as the alpha-2 adrenergic receptor, the 5-HT3 receptor, and the GABA-A receptor. This compound has also been used to study the effects of inhibitors on enzymes, such as acetylcholinesterase, monoamine oxidase, and cyclooxygenase-2. In addition, this compound has been investigated for its potential to act as an inhibitor of the enzyme aldose reductase, which is involved in the development of diabetic complications.
作用机制
The mechanism of action of N-[4-(1-hydroxyethyl)phenyl]benzamide is not yet fully understood. However, it is believed that this compound binds to receptors and enzymes in a similar manner to other benzamide derivatives. It is believed that this compound binds to the active site of the receptor or enzyme, which then alters the conformation of the protein and results in a change in the binding affinity of the ligand.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, this compound has been found to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters dopamine and norepinephrine. This compound has also been found to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Finally, this compound has been found to have an inhibitory effect on the enzyme aldose reductase, which is involved in the development of diabetic complications.
实验室实验的优点和局限性
N-[4-(1-hydroxyethyl)phenyl]benzamide has several advantages for lab experiments. It is relatively inexpensive, easy to synthesize, and has a low toxicity. In addition, it has been found to be highly selective for certain receptors and enzymes, which makes it ideal for studying the binding of ligands to these targets. However, there are some limitations to using this compound in lab experiments. It is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, its mechanism of action is not yet fully understood, which can make it difficult to interpret data from experiments using this compound.
未来方向
The potential future directions of research using N-[4-(1-hydroxyethyl)phenyl]benzamide are numerous. One potential direction is to investigate the effects of this compound on other receptors and enzymes. Another potential direction is to investigate the potential therapeutic effects of this compound. For example, this compound could be studied for its potential to act as an inhibitor of the enzyme aldose reductase, which is involved in the development of diabetic complications. Additionally, this compound could be studied for its potential to act as an inhibitor of enzymes involved in the breakdown of neurotransmitters, such as acetylcholinesterase and monoamine oxidase. Finally, this compound could be studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins.
安全和危害
The safety information for N-[4-(1-hydroxyethyl)phenyl]benzamide indicates that it may be harmful if swallowed. It may cause respiratory irritation, skin irritation, and serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
N-[4-(1-hydroxyethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11(17)12-7-9-14(10-8-12)16-15(18)13-5-3-2-4-6-13/h2-11,17H,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELRWTBDHHZZFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










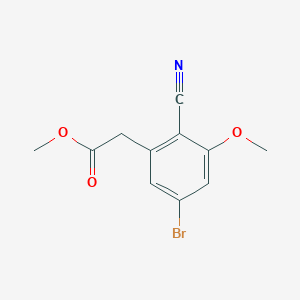
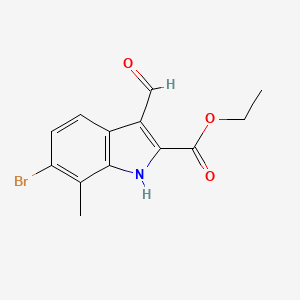

![4,6-difluoro-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1486394.png)
